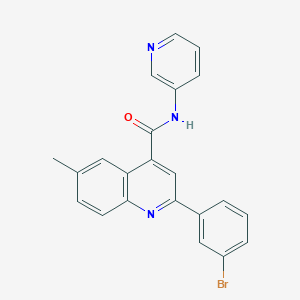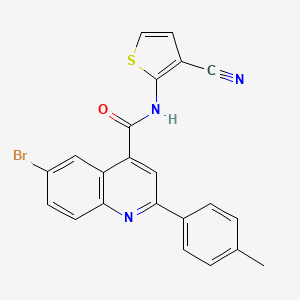
6-bromo-N-(3-cyano-2-thienyl)-2-(4-methylphenyl)-4-quinolinecarboxamide
説明
6-bromo-N-(3-cyano-2-thienyl)-2-(4-methylphenyl)-4-quinolinecarboxamide, also known as BCTQ, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. BCTQ belongs to the class of quinolinecarboxamide derivatives and has been synthesized using various methods.
作用機序
The exact mechanism of action of 6-bromo-N-(3-cyano-2-thienyl)-2-(4-methylphenyl)-4-quinolinecarboxamide is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. This compound has also been shown to induce oxidative stress in cancer cells, leading to apoptosis. In addition, this compound has been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis in cancer cells. This compound has also been found to modulate the activity of various enzymes, including protein kinase C, topoisomerase II, and caspases. In addition, this compound has exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
6-bromo-N-(3-cyano-2-thienyl)-2-(4-methylphenyl)-4-quinolinecarboxamide has several advantages and limitations for lab experiments. One of the advantages is that this compound is easy to synthesize and purify, making it readily available for research purposes. This compound has also exhibited potent anticancer and antimicrobial activities, making it a promising candidate for drug development. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. In addition, further studies are needed to determine the safety and toxicity of this compound in vivo.
将来の方向性
There are several future directions for the research on 6-bromo-N-(3-cyano-2-thienyl)-2-(4-methylphenyl)-4-quinolinecarboxamide. One of the directions is to investigate the potential of this compound as a therapeutic agent for various types of cancer and microbial infections. Further studies are needed to optimize the synthesis and purification methods of this compound to increase its yield and purity. In addition, the mechanism of action of this compound needs to be elucidated to optimize its therapeutic potential. Furthermore, the safety and toxicity of this compound need to be evaluated in vivo to determine its clinical feasibility.
科学的研究の応用
6-bromo-N-(3-cyano-2-thienyl)-2-(4-methylphenyl)-4-quinolinecarboxamide has been investigated for its potential therapeutic applications, including its anticancer, antitumor, and antimicrobial activities. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has exhibited antimicrobial activity against various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans.
特性
IUPAC Name |
6-bromo-N-(3-cyanothiophen-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrN3OS/c1-13-2-4-14(5-3-13)20-11-18(17-10-16(23)6-7-19(17)25-20)21(27)26-22-15(12-24)8-9-28-22/h2-11H,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDKASZRHSCFBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NC4=C(C=CS4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


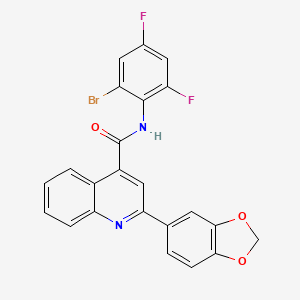

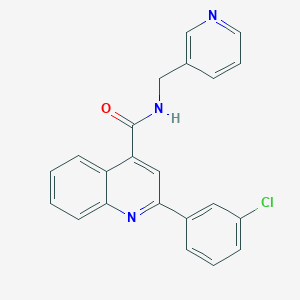
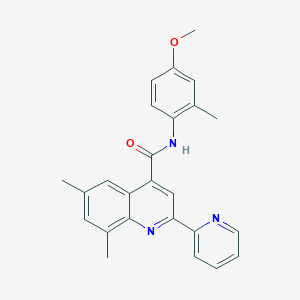
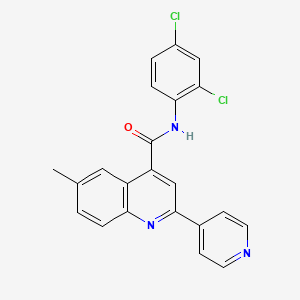

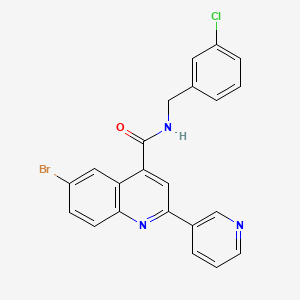
![4-({4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-6,8-dimethyl-2-(3-pyridinyl)quinoline](/img/structure/B3504307.png)

![8-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504324.png)
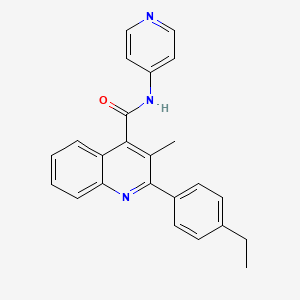

![7-chloro-8-methyl-N-[2-(4-morpholinyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504361.png)
